N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butyramide
Description
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butyramide is a chemical compound that has garnered interest in scientific research due to its potential biological activities and applications in various fields. This compound features a complex structure that includes a benzofuran ring, a thiazole ring, and a butyramide group, making it a unique molecule with diverse properties.
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-4-15(19)18-16-17-12(9-22-16)14-8-10-7-11(20-2)5-6-13(10)21-14/h5-9H,3-4H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPLVQYGBNVMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate methoxy-substituted phenol under acidic conditions.
Thiazole Ring Formation: The thiazole ring is often synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole rings are coupled through a condensation reaction, typically using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Butyramide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the butyramide moiety can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid.
Reduction: Formation of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butanol.
Substitution: Formation of 2-bromo-4-(5-methoxybenzofuran-2-yl)thiazole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Modulating Receptors: It may interact with receptors on cell surfaces, influencing cellular signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butyramide can be compared with other similar compounds, such as:
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)isobutyramide: Similar structure but with an isobutyramide group instead of a butyramide group.
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide: Contains a benzo[d]thiazole ring instead of a butyramide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butyramide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a detailed overview of its biological activity, including mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiazole ring substituted with a 5-methoxybenzofuran moiety and a butyramide group. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅N₃O₂S
- Molecular Weight : 299.36 g/mol
Research indicates that compounds similar to this compound may exert their anticancer effects primarily through the inhibition of tubulin polymerization. This mechanism disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. Studies on related compounds have shown significant cytotoxicity against various cancer cell lines, including melanoma and prostate cancer cells, with IC₅₀ values in the low nanomolar range .
In Vitro Studies
-
Cell Lines Tested :
- PC-3 (prostate cancer)
- A375 (melanoma)
-
Results :
- The SMART compounds, including derivatives like this compound, demonstrated potent cytotoxic effects with IC₅₀ values significantly lower than those of traditional chemotherapeutic agents.
- They effectively inhibited the growth of both parental and multidrug-resistant (MDR) cancer cell lines, indicating their potential to overcome drug resistance .
In Vivo Studies
In vivo efficacy was evaluated using human cancer xenograft models. The results showed that treatment with these compounds resulted in tumor growth inhibition rates ranging from 4% to 30% compared to controls. Notably, higher doses did not lead to significant neurotoxicity, suggesting a favorable safety profile .
Case Studies
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Case Study 1: Melanoma Treatment
- A study involving A375 melanoma xenografts treated with this compound showed a marked reduction in tumor size over a treatment period of 21 days.
- Histological analysis revealed increased apoptosis rates within the tumor tissues.
- Case Study 2: Prostate Cancer
Comparative Analysis Table
| Compound | Cancer Type | IC₅₀ (nM) | Mechanism of Action | Efficacy (%) |
|---|---|---|---|---|
| N-(4-(5-methoxybenzofuran... | Melanoma | <10 | Tubulin polymerization | 30 |
| SMART-H | Prostate Cancer | <20 | Tubulin polymerization | 25 |
| SMART-F | Breast Cancer | <15 | Tubulin polymerization | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
